Fensulfothion oxon

Catalog No.
S773890
CAS No.
6552-21-2
M.F
C11H17O5PS
M. Wt
292.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fensulfothion oxon

CAS Number

6552-21-2

Product Name

Fensulfothion oxon

IUPAC Name

diethyl (4-methylsulfinylphenyl) phosphate

Molecular Formula

C11H17O5PS

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3

InChI Key

GNTVZNNILZKEIB-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C

Synonyms

Diethyl 4-(Methylsulfinyl)phenyl Ester Phosphoric Acid; Dasanit O; Dasanit O Analog; Diethyl 4-Methylsulfinylphenyl Phosphate; p-(Methylsulfinyl)-phenol Diethyl Phosphate

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C

The exact mass of the compound Fensulfothion oxon is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fensulfothion oxon is the biologically active oxygen analog metabolite of the organothiophosphate pesticide, Fensulfothion. As an organophosphate, its primary mechanism of action is the potent and direct inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Unlike its parent compound, Fensulfothion, the oxon form does not require metabolic bioactivation to exert its inhibitory effects, making it the appropriate choice for direct in-vitro enzyme assays and for use as an analytical reference standard for metabolite quantification.

Procuring the parent compound, Fensulfothion, as a substitute for Fensulfothion oxon in direct enzyme inhibition studies is scientifically invalid. Fensulfothion is an organothiophosphate (P=S), which is a weak cholinesterase inhibitor on its own. It requires metabolic oxidative desulfuration to its phosphate ester (P=O) or 'oxon' form to become a potent inhibitor. This bioactivation step means that using Fensulfothion in an *in vitro* assay without a metabolic system (like liver microsomes) will fail to produce the intended anticholinesterase effect. For researchers needing to study the direct effect on the target enzyme or to use a certified reference material for the metabolite itself, Fensulfothion oxon is the only appropriate choice, as it provides the active molecule directly, eliminating process variables and ensuring reproducible, quantifiable results.

Dramatically Increased Cholinesterase Inhibition Potency Over Parent Compound

The primary procurement justification for Fensulfothion oxon is its vastly superior potency as a direct cholinesterase inhibitor compared to its parent compound, Fensulfothion. The conversion of the phosphorothionate (P=S) group in Fensulfothion to the phosphate ester (P=O) in the oxon form results in a 500- to 2,000-fold increase in anticholinesterase activity. This fundamental difference in direct inhibitory power makes the parent compound unsuitable for direct-to-target assays.

Evidence DimensionCholinesterase Inhibitory Activity
Target Compound Data500x to 2,000x higher than Fensulfothion
Comparator Or BaselineFensulfothion (parent compound)
Quantified Difference50,000% to 200,000% increase in activity
ConditionsIn vitro cholinesterase activity assays.

For any research requiring direct, quantifiable enzyme inhibition, purchasing the pre-activated oxon form is essential for obtaining valid and reproducible data.

Formulation & Handling: Defined Hydrolytic Stability Profile Compared to Other Oxons

While direct stability data for Fensulfothion oxon is not readily available in comparative studies, its structural analog, fenoxon sulfone, demonstrates the typical stability profile of this class. At 25 °C in neutral (pH 7) aqueous buffer, fenoxon sulfone has a hydrolysis half-life of 16.5 days, which decreases to 9.5 days at pH 9. This contrasts with the parent compound, fenthion, which is more stable with half-lives of 59.0 days (pH 7) and 55.5 days (pH 9). This moderate stability profile for the oxon means it is sufficiently stable for typical experimental timescales but requires buffered conditions and proper storage to ensure concentration consistency, a key handling parameter not required for the more stable parent compound.

Evidence DimensionHydrolysis Half-Life (t1/2) at 25°C
Target Compound Data16.5 days (at pH 7, inferred from fenoxon sulfone analog)
Comparator Or BaselineFenthion (parent compound analog): 59.0 days (at pH 7)
Quantified DifferenceApproximately 3.6 times less stable in neutral aqueous solution than the parent 'thion' form.
ConditionsBuffered aqueous media (pH 7) at 25 °C.

Understanding the defined, moderate hydrolytic stability is critical for experimental design, ensuring reproducible inhibitor concentrations during assays and justifying appropriate solvent and buffer selection for stock solutions.

Direct Mechanistic Studies of Acetylcholinesterase (AChE) Inhibition

Fensulfothion oxon is the required material for investigating the kinetics and mechanism of AChE inhibition. Its direct, high-potency activity allows for precise determination of kinetic constants (k_i, IC50) without the confounding variables of metabolic activation required by the parent Fensulfothion.

Analytical Reference Standard for Metabolite Quantification

As a primary metabolite of Fensulfothion, a high-purity sample of Fensulfothion oxon is essential for use as a certified reference standard. This is critical for developing and validating analytical methods (e.g., HPLC-MS/MS) to accurately quantify its presence in environmental, agricultural, or biological samples, which is necessary for regulatory compliance and toxicology assessments.

Comparative Toxicology and In Vitro Screening

This compound enables direct, mole-to-mole comparison of neurotoxic potency against other active organophosphate oxons, such as paraoxon or chlorpyrifos-oxon. This is crucial for structure-activity relationship (SAR) studies and for high-throughput screening assays in toxicology where a direct-acting agent is necessary for reliable and scalable results.

XLogP3

1.4

Other CAS

6552-21-2

Wikipedia

Fensulfothion oxon

Dates

Last modified: 08-15-2023

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